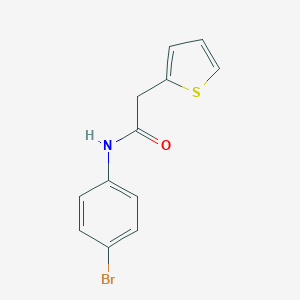

N-(4-bromophenyl)-2-(2-thienyl)acetamide

説明

特性

分子式 |

C12H10BrNOS |

|---|---|

分子量 |

296.18g/mol |

IUPAC名 |

N-(4-bromophenyl)-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C12H10BrNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |

InChIキー |

IQPFTYHOJYZMRQ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Br |

正規SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Br |

製品の起源 |

United States |

類似化合物との比較

Thiazole-Substituted Acetamides

Compounds 9e–9h and 10 () share the N-(4-bromophenyl)acetamide core but differ in their α-position substituents, which include thiazole rings with varying aryl groups (e.g., 4-methoxyphenyl, 4-nitrophenyl). Key differences include:

- Yields : Ranged from 15% (9e) to 27% (10), suggesting synthetic challenges in introducing bulky substituents.

- Melting Points : Varied significantly, with 9g (4-chlorophenyl) having the highest (230–232°C) and 9h (4-nitrophenyl) the lowest (162–164°C), likely due to differences in crystallinity and intermolecular interactions .

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 9e | 4-Methoxyphenyl thiazole | 15 | 210–213 |

| 9h | 4-Nitrophenyl thiazole | 21 | 162–164 |

| 10 | 4-Aminophenyl thiazole | 27 | 188–189 |

Pyridazinone-Based FPR Modulators

Pyridazin-3(2H)-one derivatives () such as N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide exhibit mixed FPR1/FPR2 agonism. In contrast, the target compound’s 2-thienyl group may prioritize antimycobacterial over receptor-specific activity .

Enzyme Inhibitors

- Compound 12i (): Features a benzothiazine sulfonamide group and acts as a dual α-glucosidase/α-amylase inhibitor (non-competitive and competitive, respectively). Molecular docking studies reveal interactions with enzyme active sites, unlike the target compound’s mycobacterial targets .

- AMC3 (): A pyridinone derivative with FPR-modulating activity, demonstrating how heterocyclic systems dictate target specificity .

Triazole and Indole Derivatives

- 12b (): A triazole-linked quinoxaline derivative synthesized via click chemistry. The triazole ring enhances stability and bioavailability compared to the thiophene group .

- 10a (): An indole-based analog showing anticancer activity via Bcl-2/Mcl-1 inhibition, illustrating how indole moieties expand therapeutic applications .

Structural and Functional Trends

- Electron-Withdrawing Groups : Nitro (9h) and chloro (9f, 9g) substituents reduce yields but improve thermal stability (higher melting points).

- Receptor vs. Enzyme Targeting: Thiazole and pyridazinone derivatives () target FPRs, while benzothiazine (12i) and indole (10a) derivatives inhibit enzymes or apoptotic proteins .

- Biological Activity: The 2-thienyl group in the target compound correlates with antimycobacterial activity, whereas bulkier substituents (e.g., pyridazinones, triazoles) shift activity toward immunomodulation or enzyme inhibition .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-bromophenyl)-2-(2-thienyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis typically involves coupling a bromophenyl amine with a thienyl-acetic acid derivative. Key steps include amide bond formation (e.g., using EDCI/HOBt coupling agents) and purification via column chromatography. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., DMAP for acylations) to improve yields .

- Data Note : Yields for analogous compounds range from 15%–27%, highlighting the need for iterative optimization .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- 1H/13C NMR : Confirm aromatic proton environments (e.g., thienyl H at δ 6.8–7.2 ppm) and acetamide carbonyl signals (~168–170 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 310.1 for C₁₂H₁₁BrN₂OS) .

Q. How is X-ray crystallography applied to determine this compound’s structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines hydrogen-bonding patterns. For example, N–H⋯O interactions form supramolecular chains (bond length ~2.02 Å) .

- Data Note : Crystallographic parameters (e.g., space group P21/c, Z=4) are critical for reproducibility .

Advanced Research Questions

Q. How can molecular docking elucidate its potential as a kinase inhibitor?

- Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate predictions with in vitro kinase assays (IC50 measurements) and compare with structurally similar inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .

- Data Note : Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC50 values (~2.5 µM) in cancer cell lines .

Q. What strategies address low synthetic yields in scaled-up reactions?

- Methodology :

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility.

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Methodology :

- Substituent Variation : Modify the bromophenyl (e.g., replace Br with Cl) or thienyl groups (e.g., add methyl substituents).

- Biological Assays : Test derivatives in cytotoxicity (MTT assay) and anti-inflammatory models (COX-2 inhibition). SAR trends show Br enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .

Q. How can contradictions in reported biological activities be resolved?

- Methodology :

- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for cancer studies) and assay conditions (e.g., 48-hour incubation).

- Meta-Analysis : Compare IC50 values across studies (e.g., 5–20 µM variability) to identify outliers due to impurity or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。